Tert-butyl 5-methylthiophene-2-carboxylate
Overview
Description
Tert-butyl 5-methylthiophene-2-carboxylate: is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of thiophene with tert-butyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent like dichloromethane or toluene, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 5-methylthiophene-2-carboxylate can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of this compound can lead to the formation of thiol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry: Tert-butyl 5-methylthiophene-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It can be used as a building block for the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Tert-butyl 2-thiophenecarboxylate
- Methyl 5-methylthiophene-2-carboxylate
- Ethyl 5-methylthiophene-2-carboxylate
Comparison: Tert-butyl 5-methylthiophene-2-carboxylate is unique due to the presence of both a tert-butyl ester group and a methyl group on the thiophene ring. This combination of functional groups imparts specific chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules .
Biological Activity
Tert-butyl 5-methylthiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in drug development, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the chemical formula and features a thiophene ring substituted with a tert-butyl ester group and a methyl group. This configuration contributes to its distinct chemical behavior, influencing its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to act as a ligand, binding to specific receptors or enzymes. This interaction can modulate various biological pathways, making it a valuable compound for further research in pharmacology .
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Thiophene derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit specific cancer cell lines by interfering with cellular proliferation pathways. Further research is required to elucidate its efficacy against different types of cancer cells .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tert-butyl 2-thiophenecarboxylate | C₉H₁₀O₂S | Lacks methyl substitution; simpler structure |
Methyl 5-methylthiophene-2-carboxylate | C₉H₁₀O₂S | Lacks tert-butyl group; different steric effects |
Ethyl 5-methylthiophene-2-carboxylate | C₁₀H₁₂O₂S | Different alkyl chain affecting solubility |
This table highlights how the presence of specific functional groups in this compound contributes to its unique chemical properties and potential biological activities.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial effects of various thiophene derivatives, including this compound, against Bacillus cereus. The compound exhibited significant inhibition at concentrations comparable to established antibiotics .
- Anticancer Potential : In vitro assays demonstrated that this compound could induce apoptosis in certain cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition : Interaction studies revealed that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 5-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-5-6-8(13-7)9(11)12-10(2,3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOENRCUFJQBADS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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